molecular formula C14H20N2O3S B4870725 1-{4-[4-(ETHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE

1-{4-[4-(ETHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE

Cat. No.: B4870725
M. Wt: 296.39 g/mol
InChI Key: QXDKLJSYVCZZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(ETHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE is a chemical compound characterized by its unique structure, which includes an ethylsulfonyl group attached to a piperazine ring, further connected to a phenyl ring and an ethanone group

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. Unfortunately, the mechanism of action for 1-{4-[4-(ethylsulfonyl)-1-piperazinyl]phenyl}ethanone is not provided in the retrieved sources .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. Unfortunately, specific future directions for research on 1-{4-[4-(ethylsulfonyl)-1-piperazinyl]phenyl}ethanone are not provided in the retrieved sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(ETHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE typically involves the reaction of 4-(ethylsulfonyl)piperazine with a suitable phenyl ethanone derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other suitable catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(ETHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1-{4-[4-(ETHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE
  • 1-{4-[4-(PROPYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE
  • 1-{4-[4-(BUTYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE

Uniqueness

1-{4-[4-(ETHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE is unique due to its specific ethylsulfonyl group, which may confer distinct chemical and biological properties compared to its methyl, propyl, or butyl analogs. This uniqueness can be attributed to differences in molecular size, shape, and electronic effects, which influence the compound’s reactivity and interactions with molecular targets.

Properties

IUPAC Name

1-[4-(4-ethylsulfonylpiperazin-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-20(18,19)16-10-8-15(9-11-16)14-6-4-13(5-7-14)12(2)17/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDKLJSYVCZZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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